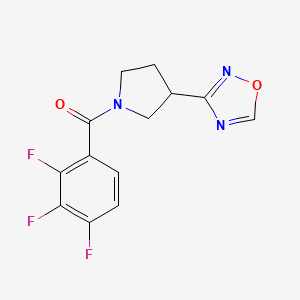

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Description

This compound combines a pyrrolidine-oxadiazole heterocyclic system with a trifluorophenyl ketone group.

Properties

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-9-2-1-8(10(15)11(9)16)13(20)19-4-3-7(5-19)12-17-6-21-18-12/h1-2,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSMLBGIRIPTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidine Ring: This step may involve the reaction of the oxadiazole intermediate with a pyrrolidine derivative.

Attachment of the Trifluorophenyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a trifluorophenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

Structure and Characteristics

The compound features:

- An oxadiazole ring , known for its biological activity.

- A pyrrolidine ring , which contributes to the compound's pharmacological properties.

- A trifluorophenyl group , enhancing lipophilicity and biological interaction.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups facilitate the exploration of new reaction pathways and the development of novel compounds.

Biology

The oxadiazole moiety is notable for its antimicrobial and anticancer properties. Research has indicated that derivatives of this compound exhibit significant activity against various biological targets, including:

- G-protein coupled bile acid receptor 1 (GPBAR1) : This receptor is implicated in metabolic regulation, making it a target for treating conditions like type 2 diabetes and obesity .

Medicine

The medicinal chemistry potential of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone lies in its ability to act as a selective GPBAR1 agonist. Studies have shown that compounds with similar structures can:

Case Study: GPBAR1 Agonists

A study identified a series of oxadiazole-based compounds as potent GPBAR1 agonists. These compounds demonstrated favorable pharmacokinetic profiles and efficacy in preclinical models for metabolic disorders .

Industry

In the industrial sector, this compound can be utilized in developing advanced materials due to its unique chemical properties. Potential applications include:

- Polymer production : Its structural characteristics allow for incorporation into polymer matrices.

- Coatings : The fluorinated components may enhance the durability and chemical resistance of coatings.

Data Tables

| Activity Type | Target | Effect |

|---|---|---|

| Agonist | GPBAR1 | Lowers blood glucose |

| Antimicrobial | Various pathogens | Significant inhibition |

| Anticancer | Cancer cell lines | Induces apoptosis |

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the trifluorophenyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Key Observations :

- Oxadiazole vs. Thiadiazole/Triazole : The oxadiazole moiety in the target compound likely offers superior hydrogen-bond acceptor capacity compared to thiadiazole (sulfur-containing) or triazole (nitrogen-rich) analogs, influencing target binding .

- Fluorine Substitution : The 2,3,4-trifluorophenyl group in the target compound may enhance π-stacking interactions and metabolic resistance compared to difluorophenyl analogs .

- Pyrrolidine Ring : Modifications here (e.g., stereochemistry, substituents) could alter conformational flexibility and pharmacokinetics.

Biological Activity

Molecular Characteristics

The compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and a trifluorophenyl group. The molecular formula is with a molecular weight of approximately 307.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H12F3N3O |

| Molecular Weight | 307.26 g/mol |

| LogP | 3.6219 |

| Polar Surface Area | 64.368 Ų |

| Hydrogen Bond Acceptors | 7 |

Anticancer Properties

Research has indicated that derivatives of oxadiazoles, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of critical enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and topoisomerases , which are essential for cancer cell proliferation and survival .

In a study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives, it was found that modifications to the oxadiazole ring could enhance binding affinity to these targets, leading to improved anticancer efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For example, one study demonstrated that specific substitutions on the oxadiazole ring significantly increased antibacterial activity against Gram-positive and Gram-negative bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been reported to possess various biological activities, including:

- Antidiabetic : Some studies suggest potential in lowering blood glucose levels.

- Anti-inflammatory : Exhibiting properties that reduce inflammation.

- Anticonvulsant : Showing promise in seizure control in animal models .

The biological activity of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for cancer cell survival.

- Receptor Interaction : It can interact with various receptors leading to modulation of signaling pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, suggesting its role in cellular regulation.

Study 1: Anticancer Efficacy

A recent study examined the anticancer efficacy of several oxadiazole derivatives including this compound against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to control treatments .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone was tested against both Gram-positive and Gram-negative bacteria. The results showed effective inhibition with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls .

Q & A

Q. What synthetic routes are available for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone, and what purification challenges arise?

The synthesis involves constructing the pyrrolidine-oxadiazole core followed by coupling with the trifluorophenyl moiety. Key steps include cyclization reactions for the oxadiazole ring and condensation to form the methanone bridge. Purification often requires column chromatography with silica gel and solvent systems like petroleum ether/ethyl acetate (4:1). Low solubility in aqueous media complicates crystallization, necessitating optimization with polar aprotic solvents (e.g., DMF) .

Q. How is the compound’s structural integrity validated experimentally?

Spectroscopic methods include:

- ¹H/¹³C NMR : Assigning signals for the oxadiazole (δ 8.5–9.0 ppm) and trifluorophenyl (δ 120–140 ppm) groups.

- FT-IR : Confirming carbonyl stretches (~1680 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹).

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, especially for the oxadiazole-pyrrolidine junction .

Q. What in vitro assays are used to screen its biological activity?

- DPP-4 inhibition : Fluorescent substrate assays (e.g., Gly-Pro-AMC hydrolysis) measure IC₅₀ values.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) assess selectivity.

- Anti-inflammatory activity : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can low aqueous solubility be addressed to improve bioavailability in preclinical studies?

Strategies include:

- Co-solvent systems : PEG-400 or cyclodextrin-based formulations.

- Prodrug derivatization : Introducing phosphate or glycoside groups at the oxadiazole nitrogen.

- Nanoparticle encapsulation : PLGA or lipid nanoparticles enhance dissolution rates .

Q. What computational methods elucidate its binding mechanism with DPP-4?

- Molecular docking (AutoDock/Vina) : Identifies key interactions (e.g., hydrogen bonds between oxadiazole and Ser630).

- Molecular dynamics (GROMACS) : Simulates stability of the ligand-enzyme complex over 100 ns trajectories.

- Free-energy calculations (MM/PBSA) : Quantifies binding affinity contributions from hydrophobic/electrostatic forces .

Q. How do structural modifications (e.g., fluorophenyl substitution) impact activity and selectivity?

- SAR studies : Replacing 2,3,4-trifluorophenyl with pentafluorophenyl increases lipophilicity (logP ↑) but reduces solubility.

- Electron-withdrawing groups on the phenyl ring enhance DPP-4 affinity by stabilizing π-π stacking with Tyr547.

- Comparative assays : Parallel testing against analogs with methyl/methoxy substitutions reveals steric vs. electronic effects .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Rodent models : Sprague-Dawley rats for oral bioavailability (Cₘₐₓ, AUC) and tissue distribution studies.

- Metabolite identification : LC-MS/MS analysis of plasma/liver microsomes detects oxidative metabolites (e.g., hydroxylation at pyrrolidine).

- Safety thresholds : Chronic dosing (28 days) evaluates hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) .

Data Contradiction and Resolution

Q. How can discrepancies in reported IC₅₀ values for DPP-4 inhibition be resolved?

Potential factors include:

- Assay variability : Standardize substrate concentration (e.g., 10 µM Gly-Pro-AMC) and incubation time (30 min).

- Enzyme source : Recombinant human DPP-4 vs. cell lysates may yield divergent results.

- Positive controls : Use sitagliptin as a benchmark (IC₅₀ ~10 nM) to calibrate assays .

Q. Why do some studies report neuroprotective effects while others show no CNS activity?

- Blood-brain barrier (BBB) penetration : LogD values >3 favor CNS entry; this compound’s logD ~2.5 limits brain exposure.

- Species differences : Murine models may overexpress efflux transporters (e.g., P-gp) compared to primates.

- Dosing regimens : Intraperitoneal vs. oral administration alters bioavailability .

Methodological Tables

Key Challenges and Future Directions

- Crystallization optimization : Co-crystallization with DPP-4 for X-ray co-structures to guide SAR.

- Metabolic stability : Introduce deuterium at labile positions (e.g., pyrrolidine C-H) to reduce oxidative clearance.

- Multitarget profiling : Screen against off-target kinases (e.g., GSK3β) to identify polypharmacology risks/opportunities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.